
吡咯烷,1-(1,3-苯并二氧杂-5-基羰基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
吡咯烷,1-(1,3-苯并二氧杂-5-基羰基)-,及其衍生物已通过取代苯甲酸与吡咯烷的反应合成,采用新方法。这些化合物的结构通过 FT-IR、1H-NMR、元素分析和 X 射线晶体学等技术得到证实。这些结构分析对于识别特定受体(如 α-氨基-3-羟基-5-甲基异恶唑-4-丙酸 (AMPA) 受体)的变构调节剂的潜在结合位点至关重要,突出了它们在药理学研究中的重要性 (Wu 等人,2014)。
导电聚合物
衍生化的双(吡咯-2-基)芳基,包括与吡咯烷相关的结构,1-(1,3-苯并二氧杂-5-基羰基)-,已被合成并研究其导电性能。这些通过电聚合获得的材料表现出低氧化电位,使其在导电形式中稳定。此特性对于电子设备和材料科学中的应用尤为重要,其中需要稳定且高效的导电聚合物 (Sotzing 等人,1996)。
药理潜力
吡咯烷衍生物,包括 1-(1,3-苯并二氧杂-5-基羰基)吡咯烷,已对其药理潜力进行了评估。研究表明,这些化合物可以表现出显着的抗疲劳作用,增强动物模型的强制游泳能力。这表明在与疲劳或能量代谢紊乱相关的疾病中具有潜在的治疗应用 (Wu 等人,2014)。此外,发现某些吡咯烷衍生物可以促进大脑中的谷氨酸能传递,这可能对增强认知功能和记忆力产生影响 (Staubli 等人,1994)。
抗血管生成活性
与吡咯烷结构相关的化合物,1-(1,3-苯并二氧杂-5-基羰基)-,已被确定为血管生成抑制剂,血管生成是肿瘤生长和转移的关键过程。这一发现为开发针对血管生成途径的新型抗癌疗法开辟了道路 (Shin 等人,2008)。
合成化学和催化
吡咯烷骨架在合成化学中用途广泛,是各种催化和合成转化中的关键中间体。这包括它在不对称 1,3-偶极环加成中的应用,这对于生成立体化学复杂的吡咯烷衍生物至关重要。这些衍生物在生物活性分子和天然产物的合成中很有价值,证明了吡咯烷在有机合成中的广泛用途 (Adrio & Carretero,2019)。
作用机制
Target of Action
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is an intermediate for the synthesis of Pancratistatin , which is known to have anti-cancer properties . Pancratistatin initiates cell death in cancer cells , making it a potential target for cancer treatment.
Mode of Action
It is known that pancratistatin, for which this compound is an intermediate, initiates cell death in cancer cells . This suggests that the compound may interact with cellular targets to disrupt normal cell function and induce apoptosis, or programmed cell death.
Biochemical Pathways
Pancratistatin has been shown to induce apoptosis in cancer cells , suggesting that this compound may play a role in the regulation of cell death pathways.
Pharmacokinetics
As an intermediate in the synthesis of pancratistatin , its bioavailability and pharmacokinetics would be crucial in determining the effectiveness of the resulting compound.
Result of Action
The primary result of the action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is the synthesis of Pancratistatin , a compound with anti-cancer properties . Pancratistatin initiates cell death in cancer cells , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity .
Cellular Effects
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific proteins and enzymes, altering their structure and function. This binding can lead to either inhibition or activation of the enzyme, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of specific metabolites, thereby influencing cellular metabolism .
Subcellular Localization
The subcellular localization of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action within the cell, thereby exerting its biochemical effects .
属性
IUPAC Name |
1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNMXDCVKSTQQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214918 |
Source


|
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64654-10-0 |
Source


|
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)


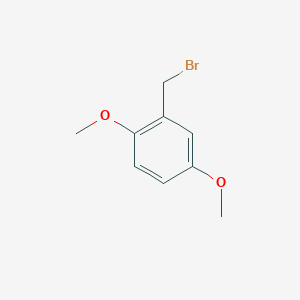
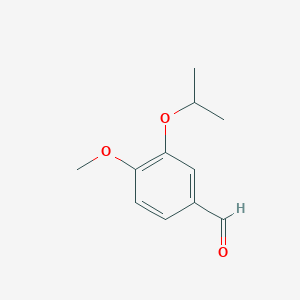
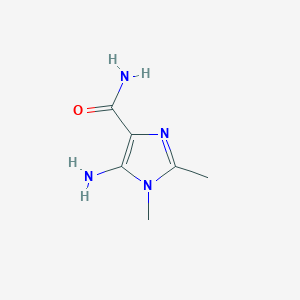
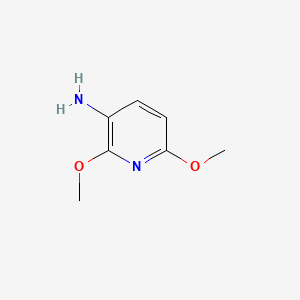

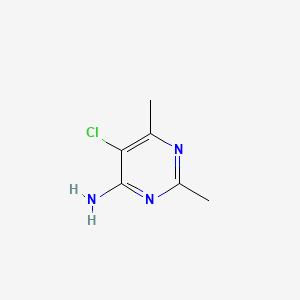
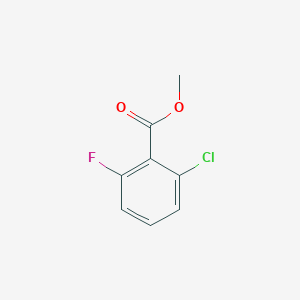
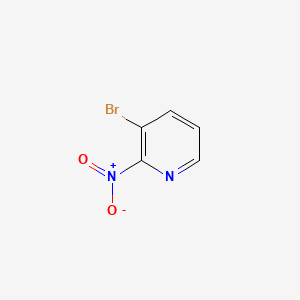

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
